Product packaging for N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine(Cat. No.:CAS No. 1340489-32-8)

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine

Cat. No.: B2562032
CAS No.: 1340489-32-8
M. Wt: 147.181
InChI Key: JGWFXPWLZWUKOE-UHFFFAOYSA-N
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Description

N-(Pyrazin-2-ylmethyl)prop-2-yn-1-amine is a proprietary chemical compound offered for research and development purposes. This molecule features a pyrazine heterocycle, a common pharmacophore in medicinal chemistry, linked to a propargylamine functional group. The propargylamine moiety is a key structural feature in known bioactive molecules and is frequently utilized in click chemistry, enabling Huisgen 1,3-dipolar cycloaddition reactions for the synthesis of more complex structures or for bioconjugation applications . The integration of these two functional groups makes this amine a valuable bifunctional building block in organic synthesis and drug discovery. Researchers can employ it in the design and synthesis of novel compounds for various biochemical and pharmacological studies. It is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the safety data sheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B2562032 N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine CAS No. 1340489-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-3-9-6-8-7-10-4-5-11-8/h1,4-5,7,9H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWFXPWLZWUKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Pyrazin 2 Ylmethyl Prop 2 Yn 1 Amine and Analogues

Strategies for Constructing the Pyrazine-2-ylmethylamine Framework

The initial and crucial step in the synthesis of the target compound is the formation of the pyrazin-2-ylmethylamine scaffold. This can be accomplished through various established organic reactions.

Amine-Aldehyde Condensation and Subsequent Reduction Routes

A classical approach to forming the pyrazin-2-ylmethylamine framework involves the condensation of pyrazine-2-carbaldehyde (B1279537) with a suitable amine, followed by the reduction of the resulting imine. This two-step, one-pot process is a versatile method for creating secondary amines. The initial condensation reaction forms a C=N double bond, which is then reduced to a C-N single bond using a variety of reducing agents.

This method is widely applicable and can be adapted for the synthesis of a diverse library of related compounds by varying the aldehyde and amine starting materials. researchgate.net The reaction is typically carried out under mild conditions and can be performed without the need for a catalyst, making it an efficient and straightforward procedure. nih.gov

Nucleophilic Substitution Approaches for Pyrazine (B50134) Functionalization

Another effective strategy for constructing the pyrazine-2-ylmethylamine framework is through nucleophilic substitution reactions. This approach typically utilizes a pyrazine derivative with a suitable leaving group at the 2-methyl position, such as 2-(chloromethyl)pyrazine. nbinno.com The chloromethyl group is a potent electrophile, readily undergoing substitution by a nucleophilic amine. nbinno.com

This method allows for the direct introduction of the amine functionality onto the pyrazine ring. The reactivity of the chloromethyl group facilitates the formation of the desired C-N bond under relatively mild conditions. The choice of the amine nucleophile can be varied to produce a range of pyrazin-2-ylmethylamine analogues.

Palladium-Catalyzed Amination Reactions for Pyrazine Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds in aromatic systems. nbu.ac.in This methodology can be applied to the synthesis of pyrazine derivatives by coupling a halopyrazine with an appropriate amine in the presence of a palladium catalyst and a suitable ligand. acs.orgnih.gov

This approach offers a high degree of control and generality, allowing for the coupling of a wide range of amines with halopyrazines. nih.gov The judicious choice of ligand is crucial for achieving high yields and selectivity. nih.gov The use of precatalysts can simplify the reaction setup and often allows for milder reaction conditions. acs.org

StrategyKey ReactantsKey Intermediates/ProductsAdvantages
Amine-Aldehyde Condensation & ReductionPyrazine-2-carbaldehyde, AmineImine, Pyrazin-2-ylmethylamineVersatile, mild conditions, often catalyst-free researchgate.netnih.gov
Nucleophilic Substitution2-(Chloromethyl)pyrazine, AminePyrazin-2-ylmethylamineDirect introduction of amine, mild conditions nbinno.com
Palladium-Catalyzed AminationHalopyrazine, AminePyrazin-2-ylmethylamineHigh control and generality, wide substrate scope nbu.ac.inacs.orgnih.govnih.gov

Incorporation of the Prop-2-yn-1-amine Moiety

Once the pyrazin-2-ylmethylamine framework is established, the next step involves the introduction of the prop-2-yn-1-amine moiety to yield the final target compound.

Electrophilic Substitution with Propargyl Halides

A common method for introducing the propargyl group is through the reaction of pyrazin-2-ylmethylamine with a propargyl halide, such as propargyl bromide or chloride. In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide ion. This results in the formation of the desired N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine.

The reactivity of propargyl halides makes them suitable electrophiles for this transformation. nih.govmdpi.com The reaction conditions can be optimized by adjusting the base and solvent to achieve high yields.

Utilization of Propargylamine (B41283) as a Key Nucleophilic Building Block

An alternative and often more direct approach involves using propargylamine itself as the nucleophilic building block. researchgate.net In this strategy, propargylamine is reacted with a pyrazine derivative containing a suitable leaving group, such as 2-(chloromethyl)pyrazine. The amino group of propargylamine acts as the nucleophile, displacing the leaving group on the pyrazine ring to form the target molecule in a single step.

This method is advantageous as it directly incorporates the entire prop-2-yn-1-amine moiety. The success of this reaction relies on the nucleophilicity of propargylamine and the electrophilicity of the pyrazine substrate. This approach is a cornerstone of A3 coupling reactions, a powerful multicomponent reaction for synthesizing propargylamines. nih.gov

StrategyKey ReactantsProductAdvantages
Electrophilic SubstitutionPyrazin-2-ylmethylamine, Propargyl HalideThis compoundUtilizes readily available propargyl halides nih.govmdpi.com
Nucleophilic Building Block2-(Chloromethyl)pyrazine, PropargylamineThis compoundDirect incorporation of the propargylamine moiety researchgate.netnih.gov

Chemodivergent and One-Pot Synthetic Protocols

Modern synthetic strategies increasingly focus on efficiency and sustainability, favoring one-pot reactions and chemodivergent approaches that allow for the generation of multiple, structurally distinct products from a single starting material by subtly altering reaction conditions.

Cascade Reactions for Fused Heterocyclic Systems, including Pyrrolo[1,2-a]pyrazine (B1600676) Ring Formation

Cascade reactions, also known as tandem or domino reactions, are powerful tools for the efficient construction of complex molecules from simple precursors in a single operation. These reactions proceed through a series of intramolecular transformations, minimizing the need for purification of intermediates and reducing waste. In the context of this compound and its analogs, cascade reactions are instrumental in the formation of the pyrrolo[1,2-a]pyrazine ring system.

While direct cascade reactions starting from this compound are not extensively detailed in the reviewed literature, analogous strategies with similar propargylamine-containing precursors provide significant insight. For instance, a concise transition-metal-free strategy has been developed for the synthesis of substituted pyrrolo[1,2-a]pyrazines. bohrium.com This method involves the intramolecular cyclization of N-propargyl(pyrrolyl)enaminones, which are structurally related to the target compound, under basic conditions (Cs₂CO₃ in DMSO). bohrium.com This suggests a potential pathway where an appropriately functionalized pyrazine precursor could undergo a similar cascade cyclization.

The general principle of these cascade reactions often involves an initial nucleophilic attack followed by an intramolecular cyclization. The pyrazine nitrogen in this compound can act as an internal nucleophile, attacking the alkyne moiety, which can be activated by a catalyst or specific reaction conditions, to initiate the formation of the fused ring system. The specific substitution pattern on the pyrazine ring and the alkyne terminus can influence the regioselectivity and efficiency of the cyclization.

Copper-Free Sonogashira Coupling and Subsequent Heteroannulation

The Sonogashira coupling is a widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govrsc.org Traditionally, this reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govrsc.org However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and can be toxic, which is a concern for pharmaceutical applications. nih.gov Consequently, the development of copper-free Sonogashira coupling protocols has been a significant area of research. nih.govrsc.org

In the synthesis of analogs of this compound, a copper-free Sonogashira coupling can be employed to introduce various substituents onto a pyrazine core prior to the attachment of the propargylamine side chain, or to modify the terminal position of the alkyne. This can be followed by a heteroannulation step, which is an intramolecular cyclization that forms a heterocyclic ring.

For example, a halo-substituted pyrazine could be coupled with a protected propargylamine derivative under copper-free Sonogashira conditions. Subsequent deprotection and intramolecular cyclization would then lead to the formation of the desired fused heterocyclic system. The efficiency of the copper-free Sonogashira reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.

Catalyst SystemLigandBaseSolventSubstrate ScopeRef
Pd(OAc)₂XantphosAmine-freeNot Specified2-alkynylaryl carbonyls nih.gov
nSiO₂-dendrimer-Pd(0)Phosphine-freeNot SpecifiedAqueous mediaAryl halides nih.gov
PdCl₂(PPh₃)₂PPh₃TriethylamineWater4-iodoanisole mdpi.com

Catalytic Systems in Synthesis

The choice of catalyst is paramount in modern organic synthesis, often dictating the efficiency, selectivity, and environmental impact of a reaction. Both transition metal and catalyst-free systems have been explored for the synthesis of this compound and its derivatives.

Transition Metal Catalysis (e.g., Pd, Cu, Ni, Sn, In, Fe)

Transition metals play a pivotal role in a vast array of organic transformations due to their ability to activate substrates and facilitate bond formation. Palladium (Pd) is particularly prominent in cross-coupling reactions like the Sonogashira and Suzuki reactions, which are invaluable for the functionalization of heterocyclic compounds like pyrazine. rsc.org Copper (Cu), while often avoided in Sonogashira couplings for reasons mentioned earlier, can be a highly effective catalyst in other cyclization reactions. Nickel (Ni), Tin (Sn), Indium (In), and Iron (Fe) catalysts also offer unique reactivity profiles and are often more abundant and less expensive than palladium.

The functionalization of the pyrazine ring, a key step in the synthesis of this compound analogs, is frequently achieved through transition metal-catalyzed cross-coupling reactions. rsc.org These reactions allow for the introduction of a wide range of substituents onto the pyrazine core, thereby enabling the synthesis of a diverse library of compounds for biological screening.

Transition MetalReaction TypeApplication in Pyrazine ChemistryRef
Palladium (Pd)Sonogashira, Suzuki, Heck, StilleC-C and C-X bond formation on the pyrazine ring rsc.org
Copper (Cu)Cross-coupling, CyclizationIntroduction of substituents, formation of fused rings beilstein-journals.org
Nickel (Ni)Cross-couplingAlternative to palladium for C-C bond formation
Tin (Sn)Stille CouplingC-C bond formation with organostannanes
Indium (In)Barbier-type reactionsAllylation and propargylation of pyrazine aldehydes
Iron (Fe)Cross-couplingMore sustainable alternative to precious metals

Catalyst-Free Annulative Functionalizations

While transition metal catalysis is a powerful tool, the development of catalyst-free reactions is a significant goal in green chemistry, as it avoids the use of often toxic and expensive metals. Annulative functionalizations, which involve the formation of a new ring, can sometimes be achieved under catalyst-free conditions, often promoted by a base or simply by thermal activation.

A notable example is the transition-metal-free synthesis of pyrrolo[1,2-a]pyrazines through the intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. bohrium.com This reaction is promoted by a base (Cs₂CO₃) in a polar aprotic solvent (DMSO) and proceeds with high chemo- and stereoselectivity. bohrium.com This methodology highlights the potential for developing catalyst-free synthetic routes to fused heterocyclic systems derived from propargylamine precursors. The key to these reactions is the inherent reactivity of the starting materials, where the strategic placement of functional groups allows for a spontaneous or base-induced cascade of bond-forming events.

Chemical Reactivity and Mechanistic Investigations of N Pyrazin 2 Ylmethyl Prop 2 Yn 1 Amine

Reactivity of the Terminal Alkyne Functionality

The propargyl group, featuring a terminal alkyne, is a hub of reactivity, readily participating in addition and cycloaddition reactions. This functionality is key to many of the molecule's applications in constructing more complex molecular architectures.

The terminal alkyne of N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine is an ideal substrate for "click chemistry," a concept that describes reactions with high yields, stereospecificity, and broad applicability. wikipedia.orgchemie-brunschwig.ch The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a Huisgen 1,3-dipolar cycloaddition that efficiently and regioselectively produces 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgrsc.orgresearchgate.net This reaction is a cornerstone of medicinal chemistry and materials science for its reliability and mild reaction conditions. researchgate.netnih.govnih.gov

The reaction involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) to form a six-membered copper-triazolide intermediate. Subsequent protonolysis yields the stable 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. researchgate.netnih.gov The pyrazine (B50134) moiety can be leveraged in this context, with the resulting triazole-linked pyrazine compounds being explored for various applications. nih.gov The efficiency of the CuAAC reaction can be influenced by the choice of copper catalyst, ligands, and reaction conditions, including the use of microwave irradiation to accelerate the reaction. researchgate.netnih.gov

Table 1: Examples of CuAAC Reactions with Alkyne Scaffolds

Alkyne Reactant Azide Reactant Catalyst/Conditions Product Ref
This compound Benzyl azide Cu(I) salt, solvent 1-benzyl-4-((pyrazin-2-ylamino)methyl)-1H-1,2,3-triazole nih.gov
Phenylacetylene Benzyl azide [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 1-benzyl-4-phenyl-1H-1,2,3-triazole nih.gov

While direct halogenation studies on this compound are not extensively documented, the reactivity of terminal alkynes is well-established. Halogenation of the alkyne moiety can proceed via electrophilic addition. For instance, reaction with bromine (Br₂) would be expected to yield a dibromoalkene. The regioselectivity and stereoselectivity of such additions can be influenced by the reaction conditions and the electronic nature of the substituents. In some cases, with related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, reagents such as tetrabutylammonium (B224687) tribromide (TBATB) have been used for mild and regioselective bromination. nih.gov This suggests that similar controlled halogenation of the alkyne in this compound could be achievable.

Beyond the CuAAC reaction, the terminal alkyne of this compound can participate in various other cycloaddition reactions to form a range of heterocyclic systems. A notable example is the synthesis of pyrazoles. Pyrazoles are five-membered heterocyclic compounds with a wide array of pharmacological activities. nih.govnih.gov

One common method for pyrazole (B372694) synthesis is the [3+2] cycloaddition reaction between an alkyne and a nitrile imine, which can be generated in situ from a hydrazonoyl halide. organic-chemistry.org This reaction can be catalyzed by various metals or proceed under thermal conditions. The regioselectivity of the cycloaddition is a key aspect, often leading to the formation of specific isomers. The reaction of this compound with a nitrile imine would be expected to yield a pyrazole with the pyrazinylmethylamino substituent. Another route involves the condensation of the alkyne with hydrazine (B178648) derivatives, often in the presence of a catalyst, to form the pyrazole ring. nih.govorganic-chemistry.org

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound provides a site for coordination with metal ions and participation in nucleophilic reactions. The nitrogen's lone pair of electrons is available for donation, making it a key player in the molecule's ability to form complexes and engage in substitution and addition reactions.

The nitrogen atoms of the pyrazine ring and the secondary amine make this compound an effective ligand for coordination with transition metal ions. The formation of metal complexes can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

Manganese(II) complexes with pyrazine and related N-donor ligands have been studied for their structural diversity and potential applications. mdpi.commdpi.com The coordination of Mn(II) to ligands containing pyrazine can lead to the formation of mononuclear or polynuclear complexes, depending on the stoichiometry and the nature of other coordinating species. mdpi.com The pyrazine ring can act as a bridging ligand, connecting multiple metal centers. The secondary amine in this compound can also coordinate to the metal center, potentially forming a chelate ring with the adjacent pyrazine nitrogen. The coordination geometry around the Mn(II) ion in such complexes is often octahedral. mdpi.com

Table 2: Coordination Complexes with Pyrazine and Related Ligands

Metal Ion Ligand Complex Coordination Geometry Ref
Mn(II) Pyrazine [Mn(pz)]²⁺ - mdpi.com
Mn(II) Meclofenamic acid, Pyridine [Mn(meclf–O)₂(py)₂(H₂O)₂] Distorted Octahedral mdpi.com
Ni(II) N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine [Ni(H₂dpzpda)₂]²⁺ - mdpi.com

The secondary amine functionality possesses a nucleophilic nitrogen atom that can participate in a variety of chemical reactions. It can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides. libretexts.orgyoutube.com This would lead to the formation of a tertiary amine. However, such reactions can sometimes lead to over-alkylation, producing a quaternary ammonium (B1175870) salt. youtube.com

The amine can also engage in nucleophilic addition reactions. For example, it could add to activated double or triple bonds in a Michael-type addition. researchgate.net The nucleophilicity of the amine is a key factor in these reactions and can be influenced by steric hindrance and the electronic effects of the pyrazinylmethyl group. masterorganicchemistry.com The general trend is that nucleophilicity increases with basicity, although steric factors can play a significant role. masterorganicchemistry.com

Transformations and Stability of the Pyrazine Ring System

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in numerous biologically active compounds and materials. tandfonline.combritannica.com Its electron-deficient nature, arising from the presence of two electronegative nitrogen atoms, profoundly influences its chemical reactivity. ijbpas.com This inherent electronic property makes the pyrazine nucleus generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack. thieme-connect.de The stability of the pyrazine ring is notable; it is more resistant to oxidation by alkaline permanganate (B83412) than a benzene (B151609) ring and can withstand strong acidic and alkaline conditions. The transformations and stability of the pyrazine system in a molecule like this compound are therefore governed by these intrinsic characteristics.

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of pyrazine rings, particularly when a suitable leaving group is present. wikipedia.org This reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is resonance-stabilized, and the subsequent departure of the leaving group restores the ring's aromaticity. masterorganicchemistry.com

The reactivity of the pyrazine ring in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the ring. libretexts.org These groups help to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com For substituted pyrazines, the position of these EWGs relative to the leaving group is crucial. EWGs located at positions ortho or para to the leaving group provide the most effective stabilization through resonance, thereby accelerating the reaction rate. libretexts.orgchemistrysteps.com In contrast, a meta-positioned EWG offers no such resonance stabilization. libretexts.org

In the context of this compound, the pyrazine ring itself is electron-deficient. If a leaving group, such as a halogen, were present on the ring, the two nitrogen atoms would act as activating groups for nucleophilic attack. Studies on analogous systems like 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is influenced by the nature of other substituents on the ring. An electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position promotes substitution at the 3-position. acs.orgresearchgate.net

The nature of the leaving group also plays a critical role in SNAr reactions on activated aromatic systems. The typical leaving group ability observed in SN1 and SN2 reactions (I > Br > Cl > F) is often inverted in SNAr reactions (F > Cl > Br > I). masterorganicchemistry.comnih.gov This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov

Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on Pyrazines
FactorEffect on ReactivityRationaleReference
Ring Nitrogen Atoms ActivationThe two nitrogen atoms are strongly electron-withdrawing, reducing the electron density of the ring and making it more electrophilic. ijbpas.comthieme-connect.de
Electron-Withdrawing Substituents (EWG) ActivationStabilize the negatively charged Meisenheimer intermediate, especially when positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
Electron-Donating Substituents (EDG) DeactivationIncrease electron density on the ring, destabilizing the anionic intermediate and slowing the reaction. thieme-connect.de
Leaving Group Reactivity order is often F > Cl > Br > I.The rate-determining step is the nucleophilic attack. Highly electronegative atoms (like F) make the attached carbon more electrophilic, accelerating the initial attack. masterorganicchemistry.comnih.gov
Nucleophile Strong nucleophiles are required.The reaction involves the attack of a nucleophile on an electron-rich aromatic system, which is an energetically demanding step. chemistrysteps.com

Beyond nucleophilic substitution, a variety of derivatization strategies are employed to modify the pyrazine nucleus, enabling the synthesis of a wide array of functionalized compounds. tandfonline.comresearchgate.net These transformations can introduce new substituents or modify existing ones, providing access to molecules with tailored properties.

Common chemical transformations carried out on pyrazine-based starting materials include nitration, bromination, and amidation. imist.maimist.ma These reactions often require specific conditions to overcome the inherent low reactivity of the electron-deficient ring towards electrophiles, but they are crucial for introducing functional groups that can be further manipulated.

In recent years, transition metal-catalyzed cross-coupling reactions have become a powerful and versatile tool for the functionalization of pyrazines. utwente.nlrsc.orgrsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Halogenated pyrazines, such as chloropyrazines, serve as excellent substrates for these reactions. rsc.org

Key cross-coupling reactions applied to the pyrazine scaffold include:

Suzuki Coupling: This palladium-catalyzed reaction couples a halopyrazine with a boronic acid or ester to form a C-C bond. researchgate.net

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a halopyrazine with a terminal alkyne, often in the presence of a copper co-catalyst, to create aryl-alkyne structures. rsc.org

Stille Coupling: A versatile C-C bond-forming reaction between a halopyrazine and an organostannane compound, catalyzed by palladium. rsc.org

Heck Coupling: The palladium-catalyzed reaction between a halopyrazine and an alkene to form a substituted alkene. researchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction used to form C-N bonds by reacting a halopyrazine with an amine. nih.gov

Furthermore, direct C-H functionalization has emerged as an efficient strategy, avoiding the need for pre-functionalized starting materials like halopyrazines. For example, iron-catalyzed C-H functionalization allows for the direct coupling of pyrazines with organoboron agents. nih.govacs.org Deprotonative metalation using strong bases can also be used to generate metallated pyrazine intermediates that can be trapped with various electrophiles. researchgate.net

Selected Derivatization Strategies for the Pyrazine Nucleus
Reaction TypeDescriptionExample ReagentsReference
Bromination Introduction of a bromine atom onto the pyrazine ring.Bromine (Br₂) imist.ma
Nitration Introduction of a nitro group (NO₂) onto the pyrazine ring.Nitrating agents imist.ma
Suzuki Coupling Forms a C-C bond between a halopyrazine and a boronic acid.Pd catalyst, Arylboronic acid, Base researchgate.net
Sonogashira Coupling Forms a C-C bond between a halopyrazine and a terminal alkyne.Pd catalyst, Cu(I) co-catalyst, Terminal alkyne, Base rsc.org
Stille Coupling Forms a C-C bond between a halopyrazine and an organostannane.Pd catalyst, Organostannane rsc.org
Buchwald-Hartwig Amination Forms a C-N bond between a halopyrazine and an amine.Pd catalyst, Amine, Base nih.gov
Direct C-H Arylation Forms a C-C bond directly from a C-H bond on the pyrazine ring.Fe or Pd catalyst, Organoboron reagent acs.org

Derivatization and Complex Scaffold Construction Utilizing N Pyrazin 2 Ylmethyl Prop 2 Yn 1 Amine

Formation of Fused and Bridged Heterocyclic Systems

The pyrazine (B50134) core of N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, combined with its reactive propargyl group, provides a powerful platform for the synthesis of nitrogen-rich fused and bridged heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative properties. nih.gov The synthesis of this fused system typically involves the condensation of an aminopyrazine with a suitable carbonyl compound.

While direct cyclization of this compound into an imidazo[1,2-a]pyrazine core is not the most conventional route, the propargyl group offers a versatile handle for intramolecular annulation reactions. A plausible synthetic strategy involves the initial reaction of the secondary amine, followed by a transition-metal-catalyzed cyclization of the alkyne moiety onto the pyrazine ring. For instance, the alkyne can undergo hydroamination or a Sonogashira coupling followed by a cycloisomerization to form the fused imidazole ring. The development of novel synthetic methods, such as iodine-catalyzed one-pot, three-component condensations, has broadened the accessibility of these derivatives, often leading to fluorescent compounds with significant anticancer activity. nih.gov

Table 1: Synthetic Approaches to Imidazo[1,2-a]pyrazines

Method Key Reactants Conditions Advantages
Classical Condensation 2-Aminopyrazine, α-Haloketone Heating Well-established, versatile
Iodine-Catalyzed MCR 2-Aminopyrazine, Aryl aldehyde, Isocyanide Room Temperature Mild conditions, good yields, fluorescent products nih.gov

| Intramolecular Cyclization | Substituted N-propargyl pyrazine derivative | Metal Catalyst (e.g., Au, Pt, Cu) | Access to unique substitution patterns |

The terminal alkyne of this compound is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring. By reacting this compound with an organic azide (B81097), a diverse library of pyrazine-triazole conjugates can be synthesized. nih.gov

This conjugation strategy is extensively used to link the pyrazine moiety to other pharmacophores, peptides, polymers, or reporter molecules. The resulting triazole ring is not merely a linker; it is a bioisostere of an amide bond and can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the final conjugate. nih.gov This approach has been utilized in creating libraries of compounds for screening against various therapeutic targets, such as antimalarials and kinase inhibitors. nih.govbeilstein-journals.org

The pyrrolo[1,2-a]pyrazine (B1600676) core is another important heterocyclic scaffold that can be accessed from precursors derived from this compound. nih.gov The synthesis of this bicyclic system can be achieved through various cyclization strategies that construct the five-membered pyrrole ring fused to the pyrazine.

Transition metal-catalyzed reactions are particularly effective for this transformation. For example, a common strategy involves the intramolecular cyclization of an alkyne with a nucleophile. The this compound can be derivatized at the secondary amine, and subsequently, the propargyl group can participate in an intramolecular annulation. Palladium-promoted vinyl cyclization is one such reported method to achieve the pyrrolo[1,2-a]pyrazine skeleton. nih.gov These synthetic routes allow for the creation of chemical libraries with diverse substitution patterns for biological screening. nih.gov

Design of Biomimetic Ligands and Catalytic Mimics

The specific arrangement of nitrogen atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry, particularly for designing complexes that mimic the active sites of metalloenzymes. dtic.mil

Many non-heme iron and manganese-containing enzymes feature an active site with a "2-His-1-carboxylate facial triad," where two histidine residues and a carboxylate group coordinate to the metal center in a facial arrangement. mdpi.com This specific geometry is crucial for the enzyme's catalytic activity, which often involves the activation of molecular oxygen.

This compound, and structurally similar ligands, can mimic this facial chelation. The two nitrogen atoms of the pyrazine ring and the secondary amine nitrogen can coordinate to a metal ion, such as manganese(II), creating a tridentate ligand system. This synthetic analogue can replicate key structural features of the native enzyme's active site. The development of such biomimetic complexes is vital for understanding the mechanisms of metalloenzymes and for creating novel catalysts for selective oxidation reactions. mdpi.comrsc.org The inclusion of the propargyl group provides the additional advantage of allowing these catalytic mimics to be anchored to solid supports. rsc.org

Table 2: Comparison of Metalloenzyme Active Site and Biomimetic Complex

Feature Metalloprotein Active Site (MndD) Biomimetic Complex with Pyrazine-based Ligand
Metal Center Manganese(II) Manganese(II) or other transition metals rsc.org
Coordination 2-His-1-Carboxylate Facial Triad rsc.org N,N,N-tridentate chelation from pyrazine and amine nitrogens
Function Dioxygen activation and catalysis Potential for catalytic oxidation rsc.org

| Additional Feature | Protein scaffold | Propargyl group for immobilization rsc.org |

Immobilization and Surface Functionalization

The ability to immobilize catalytically active or biologically relevant molecules onto solid supports is crucial for applications in heterogeneous catalysis, sensing, and diagnostics. The terminal alkyne of this compound serves as an ideal handle for covalent surface functionalization.

Using the CuAAC "click" reaction, the molecule can be efficiently and stably grafted onto surfaces that have been pre-functionalized with azide groups. rsc.org This strategy has been successfully applied to a variety of substrates, including silica-based supports, polymers, and carbon nanotubes. rsc.org

The process typically involves two steps:

Surface Azidation: The solid support (e.g., silica gel) is treated with an organosilane bearing an azide group, such as 3-azidopropyltriethoxysilane, to introduce azide functionalities onto the surface.

Click Reaction: The azide-functionalized surface is then reacted with this compound (or its metal complex) in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the pyrazine-containing molecule to the support.

This immobilization technique is particularly advantageous as it prevents the leaching of a catalyst into the reaction medium, allows for easy separation of the catalyst from the products, and enhances catalyst stability and reusability. rsc.org The use of the alkyne on the ligand and the azide on the support is often preferred to avoid potential complexation of the azide group with the metal ion in biomimetic complexes. rsc.org

Covalent Grafting onto Functionalized Solid Supports (e.g., Mesoporous Silica)

The immobilization of this compound onto solid supports represents a critical step in the development of heterogeneous catalysts, stationary phases for chromatography, or platforms for controlled release systems. The molecular structure of this compound, specifically its terminal alkyne group, makes it an ideal candidate for covalent attachment to appropriately functionalized surfaces via the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry" rsc.orgnih.gov. This method offers a robust and reliable strategy for creating a stable covalent bond between the molecule and the solid support.

The process is typically a two-step procedure involving the initial preparation of an azide-functionalized solid support, followed by the subsequent cycloaddition reaction with the alkyne-containing pyrazine derivative. Mesoporous silica materials, such as MCM-41 or SBA-15, are frequently used as supports due to their high surface area, ordered pore structure, and thermal stability scispace.comnih.gov.

Step 1: Synthesis of Azide-Functionalized Mesoporous Silica

To prepare the solid support for grafting, the surface of the mesoporous silica must be modified to present azide functionalities. This is commonly achieved through a post-synthesis grafting method rsc.orgscispace.com. The bare mesoporous silica is first activated to ensure a high density of surface silanol groups (Si-OH). The material is then reacted with an organosilane coupling agent, such as 3-azidopropyltriethoxysilane (AzPTES). In this reaction, the ethoxy groups of the silane hydrolyze and condense with the surface silanol groups, forming stable siloxane (Si-O-Si) bonds and leaving the azidopropyl groups tethered to the silica surface scispace.comresearchgate.net. The resulting material, azide-functionalized mesoporous silica (Silica-N₃), is then thoroughly washed to remove any unreacted silane and dried.

The success of this functionalization is confirmed by Fourier-transform infrared (FTIR) spectroscopy, which shows a characteristic, sharp absorption band for the azide (–N₃) stretching vibration, typically appearing around 2110 cm⁻¹ nih.govnih.gov.

Step 2: CuAAC "Click" Reaction

With the azide-functionalized support prepared, the covalent attachment of this compound is performed. The azide-functionalized silica is suspended in a suitable solvent mixture, such as tert-butanol and water scispace.com. To this suspension, this compound is added, followed by the components of the catalytic system. The copper(I) catalyst is typically generated in situ from a copper(II) source, most commonly copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate flinders.edu.auacs.org. The reaction proceeds at room temperature, where the copper(I) catalyst activates the terminal alkyne of the pyrazine derivative for a [3+2] cycloaddition with the surface-bound azide groups. This reaction results in the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a permanent covalent linker between the silica support and the this compound moiety rsc.org. The final product is a hybrid organic-inorganic material where the pyrazine derivative is uniformly grafted onto the pore surfaces of the mesoporous silica.

Characterization of the Grafted Material

Comprehensive characterization is essential to confirm the successful covalent grafting and to understand the properties of the final material.

Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of the final product confirms the success of the click reaction by showing the nearly complete disappearance of the azide peak at ~2110 cm⁻¹ nih.gov. Concurrently, new absorption bands corresponding to the pyrazine ring and the C-H and N-H bonds of the grafted molecule appear.

Thermogravimetric Analysis (TGA): TGA is used to quantify the amount of organic material successfully grafted onto the silica support. By heating the sample under an inert atmosphere, the mass loss corresponding to the decomposition of the grafted this compound can be precisely measured, allowing for the calculation of the organic loading in mmol per gram of silica nih.govrsc.org.

Nitrogen Sorption Analysis: The textural properties of the mesoporous support are analyzed before and after grafting using N₂ adsorption-desorption isotherms (BET analysis). Successful grafting of molecules within the mesopores leads to a predictable decrease in the specific surface area (SBET), total pore volume, and average pore diameter, providing strong evidence of immobilization within the porous network nih.gov.

The research findings indicate that this click chemistry approach is highly efficient, with reports showing that up to 85% of the available azide groups on an SBA-15 surface can be converted to the corresponding triazole rsc.orgscispace.com.

Illustrative Research Findings

The following table presents representative data illustrating the expected changes in the textural properties of mesoporous silica upon functionalization with an organic moiety via the described grafting procedure.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
Bare Mesoporous Silica9801.156.5
Azide-Functionalized Silica (Silica-N₃)7500.926.2
This compound Grafted Silica5250.685.8

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, the expected ¹H NMR spectrum would show distinct signals for the pyrazine (B50134) ring protons, the methylene (B1212753) protons adjacent to the pyrazine ring and the amine, the propargyl methylene protons, and the terminal alkyne proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyrazinyl and propargyl groups.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be characteristic of the pyrazine ring carbons, the methylene carbons, and the sp-hybridized carbons of the alkyne group.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, for instance, between the methylene protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

While specific data for this compound is not available, the following table presents typical chemical shift ranges for similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H8.5 - 8.7142 - 147
-CH₂- (adjacent to pyrazine)~4.0~50
-NH-Broad signal, 1.5 - 2.5N/A
-CH₂- (propargyl)~3.5~35
≡C-H~2.3~72
-C≡N/A~80

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., APCI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique suitable for relatively polar and thermally stable molecules like this compound. It would be expected to produce a prominent protonated molecule peak [M+H]⁺, which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the pyrazine ring would be expected fragmentation pathways.

Interactive Data Table: Expected Mass Spectrometry Data

Technique Expected Ion Predicted m/z Information Obtained
APCI-MS[M+H]⁺148.087Molecular Weight Confirmation
HRMS[M+H]⁺148.0874Elemental Formula (C₈H₁₀N₃) Determination

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

A successful crystallographic analysis would reveal the conformation of the molecule in the solid state, including the relative orientation of the pyrazine ring and the propargyl group. It would also provide insights into intermolecular interactions, such as hydrogen bonding involving the amine proton and the nitrogen atoms of the pyrazine ring, which dictate the crystal packing. While no specific crystal structure for this compound has been reported, analysis of similar pyrazine derivatives often reveals planar pyrazine rings and specific intermolecular packing motifs. nih.gov

Interactive Data Table: Representative Crystallographic Parameters for a Pyrazine Derivative

The following table shows representative data for a related pyrazine-containing compound, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, to illustrate the type of information obtained from X-ray crystallography. nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (4)
b (Å)9.8765 (3)
c (Å)11.4567 (5)
β (°)109.87 (2)
Volume (ų)1076.5 (1)

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis.

FT-IR Spectroscopy would show characteristic absorption bands for the various functional groups in this compound. Key expected vibrations include the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, the C≡C stretch of the alkyne, and various C-N and C=N stretching and bending modes of the pyrazine ring.

Raman Spectroscopy , being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and non-polar bonds, such as the C≡C triple bond, which often gives a strong Raman signal. Computational studies using Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies for pyrazine derivatives. mahendrapublications.comnih.gov

Interactive Data Table: Predicted Vibrational Frequencies

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretch3300 - 3500Weak
C-H (pyrazine)Stretch3000 - 31003000 - 3100
C-H (alkyne)Stretch~3300~3300
C≡CStretch2100 - 2260Strong, 2100 - 2260
C=N, C=C (pyrazine)Ring Stretch1400 - 16001400 - 1600

Electronic Spectroscopy for Electronic Structure and Excited State Analysis (e.g., UV-Vis, NEXAFS)

Electronic spectroscopy probes the electronic structure of a molecule by examining transitions between electronic energy levels.

UV-Visible (UV-Vis) Spectroscopy would reveal the electronic transitions in this compound. Pyrazine and its derivatives typically exhibit π → π* and n → π* transitions. montana.edu The conjugation between the pyrazine ring and the propargyl group may influence the position and intensity of these absorption bands. The solvent environment can also affect the absorption maxima, providing further insight into the nature of the electronic transitions.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy is a powerful element-specific technique that provides detailed information about the unoccupied electronic states. By tuning the X-ray energy to the absorption edge of a specific element (e.g., carbon or nitrogen), NEXAFS can probe the local electronic structure and bonding environment of that atom. For this compound, NEXAFS spectra at the nitrogen K-edge would differentiate between the amine and pyrazine nitrogen atoms, while spectra at the carbon K-edge would distinguish between the different types of carbon atoms (aromatic, aliphatic, and acetylenic). Theoretical simulations are often used to interpret NEXAFS spectra of azabenzenes.

Interactive Data Table: Expected Electronic Transitions

Technique Transition Type Expected Wavelength Range (nm)
UV-Visπ → π250 - 300
UV-Visn → π300 - 350
NEXAFS (N K-edge)1s → πElement and environment specific
NEXAFS (C K-edge)1s → πElement and environment specific

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's equilibrium geometry and the distribution of its electrons. For N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, DFT calculations would begin with the optimization of its three-dimensional structure to find the lowest energy conformation. This process involves determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the pyrazine (B50134) ring, the methylamine (B109427) bridge, and the propargyl group.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the calculation of the molecular orbital energies, the mapping of electron density distribution, and the determination of the electrostatic potential surface. These calculations would reveal the electron-rich and electron-deficient regions of the molecule, which are key to understanding its reactivity. For instance, the nitrogen atoms of the pyrazine ring are expected to be regions of high electron density.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimentally obtained spectra or to aid in the identification of a compound. Using the optimized geometry from DFT calculations, it is possible to compute the theoretical nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the infrared (IR) vibrational frequencies for this compound.

The calculated NMR chemical shifts are typically compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com Similarly, the computed vibrational frequencies, corresponding to the stretching and bending of bonds, can be correlated with the peaks in an experimental IR spectrum. nih.govmdpi.comdtic.mil Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors to the theoretical data to account for systematic errors in the computational methods. dtic.mil

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Intramolecular Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity.

For this compound, analysis of the spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack. Furthermore, the nature of these orbitals can reveal the possibility of intramolecular charge transfer (ICT), where electronic excitation leads to a redistribution of electron density from one part of the molecule to another. youtube.com This is particularly relevant for molecules containing both electron-donating and electron-withdrawing groups.

Molecular Dynamics Simulations and Prediction of Binding Affinity with Biological Targets

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment. researchgate.net For this compound, MD simulations could be employed to explore its conformational landscape in different solvents or to model its interaction with a biological target, such as a protein receptor.

By placing the molecule in a simulated active site of a protein, MD simulations can predict the preferred binding mode and estimate the binding affinity. rsc.orgnih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the free energy of binding from the MD simulation trajectories. These computational predictions are invaluable in drug discovery for prioritizing compounds for experimental testing.

Investigation of Electronic Relaxation and Excited-State Dynamics of Pyrazine Moieties

The pyrazine ring is a well-studied chromophore known for its complex photophysics, characterized by rapid electronic relaxation and intersystem crossing processes. semanticscholar.org Computational studies on the excited-state dynamics of the pyrazine moiety within this compound would be crucial for understanding its photostability and potential photochemical reactivity.

These investigations typically involve high-level quantum mechanical calculations to map the potential energy surfaces of the ground and excited electronic states. Non-adiabatic dynamics simulations can then be performed to trace the pathways of electronic relaxation after photoexcitation. semanticscholar.org Such studies would elucidate the role of the N-(prop-2-yn-1-yl)methyl substituent in modulating the photophysical properties of the pyrazine core, such as the lifetimes of its excited states and the quantum yields of different relaxation channels.

Biological Relevance and Mechanistic Insights of N Pyrazin 2 Ylmethyl Prop 2 Yn 1 Amine Derivatives

Mechanistic Studies of Enzyme-Ligand Interactions

The unique structural features of N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine derivatives, particularly the propargylamine (B41283) moiety, make them potent inhibitors of various enzymes, including monoamine oxidases and cholinesterases.

Investigation of Monoamine Oxidase (MAO) and Cholinesterase Inhibition Mechanisms by Propargylamine Analogues

Propargylamine-based compounds are well-documented inhibitors of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), which are key enzymes in the degradation of neurotransmitters. researchgate.netmdpi.com The inhibitory action of these analogues is largely attributed to the propargylamine group, which can form covalent bonds with the enzyme's active site.

The mechanism of MAO inhibition often involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. frontiersin.org The propargylamine moiety can act as a mechanism-based inactivator, leading to irreversible inhibition. nih.gov Studies on various propargylamine derivatives have shown selectivity towards either MAO-A or MAO-B, depending on the other substituents on the molecule. For instance, a study on propargylamine derivatives combined with salicylic and cinnamic scaffolds found that 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol was a potent inhibitor of both MAO-A and MAO-B. nih.gov

In the context of cholinesterase inhibition, propargylamine analogues have demonstrated the ability to act as dual inhibitors of both AChE and BuChE. nih.gov Tacrine-propargylamine derivatives, for example, have shown superior AChE inhibitory activity compared to tacrine alone. nih.gov The length of the linker between the binding units can influence the potency of these inhibitors. dntb.gov.ua Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of human cholinesterase enzymes, proposing a clear mechanism of action. nih.gov

Compound/DerivativeTarget Enzyme(s)IC50 ValuesType of Inhibition
5-bromo-N-(prop-2-yn-1-yl)salicylamideAChE8.05 µMDual Inhibitor
4-bromo-2-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamateBuChE25.10 µMSelective
2,4-dibromo-6-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamateBuChE26.09 µMSelective
4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenolMAO-A, MAO-B≈10 µM (MAO-A), 3.95 µM (MAO-B)Potent Inhibitor
Tacrine-propargylamine derivative 3aAChE, BuChE51.3 nM (AChE), 77.6 nM (BuChE)Dual Inhibitor
Tacrine-propargylamine derivative 3bAChE, BuChE11.2 nM (AChE), 83.5 nM (BuChE)Dual Inhibitor

Elucidation of Catalytic Mechanisms in Biomimetic Systems

The catalytic potential of pyrazine (B50134) derivatives has been explored in various biomimetic systems. For instance, the aminolysis of pyrazine esters to synthesize pyrazinamide (B1679903) derivatives has been successfully catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus in a continuous-flow system. nih.gov This enzymatic, green chemistry approach highlights the ability of these compounds to participate in and be modified by catalytic processes that mimic biological synthesis. nih.gov

Ligand-Receptor Binding and Allosteric Modulation Mechanisms

The interaction of this compound derivatives with various receptors is a critical area of study, with a particular focus on their potential as allosteric modulators.

Molecular Docking and Simulation for Understanding Binding Modes with Target Proteins (e.g., NMDA Receptors)

Molecular docking and simulation are powerful computational tools for predicting and analyzing the binding of ligands to their target proteins. nih.gov These techniques have been employed to understand the interactions of this compound derivatives with various receptors, including the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in synaptic plasticity and memory function, and its hypofunction has been implicated in schizophrenia. nih.gov

Studies on Huperzine A, a natural product with NMDA receptor antagonist properties, have inspired the design of analogues to better understand their binding affinity and conformational stability with the NMDA receptor channel. rsc.org Molecular docking studies of pyrazine-based heterocycles have identified key interactions, such as hydrogen bonding and π-π stacking, that contribute to their binding affinity with target proteins. nih.gov For example, in a study of pyrazine-pyridone derivatives, compound 5d showed a high binding affinity to a bacterial target (PDB: 4DUH) through one hydrogen-donor and one π-hydrogen bond. nih.gov

Molecular Mechanisms of Antimicrobial and Antiviral Activities

Derivatives of this compound have demonstrated notable antimicrobial and antiviral properties, and research has begun to uncover the molecular basis for these activities.

Insights into the Structural Basis for Antibacterial Efficacy

The antibacterial activity of pyrazine derivatives is influenced by their chemical structure. researchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the antibacterial efficacy of these compounds. For example, a series of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing a Schiff base were designed and synthesized as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis. ebi.ac.uk

In this study, compound H(17) exhibited the most potent antibacterial activity with MIC values ranging from 0.39-1.56 μg/mL against the tested bacterial strains and was a potent inhibitor of E. coli FabH with an IC50 of 5.2 μM. ebi.ac.uk Docking simulations positioned compound H(17) into the active site of E. coli FabH, providing a probable binding conformation and insight into its inhibitory mechanism. ebi.ac.uk Furthermore, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com

Compound/DerivativeTarget BacteriaMIC ValuesTarget EnzymeIC50 Value
Compound H(17)E. coli, P. aeruginosa, S. aureus, B. subtilis, B. amyloliquefaciens0.39-1.56 μg/mLE. coli FabH5.2 µM
4-amino-N-(pyrazin-2-yl)benzenesulfonamideM. tuberculosis H37Rv6.25 μg/mLDihydropteroate synthase (DHPS)Not specified
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamideM. tuberculosis H37Rv6.25 μg/mLDihydropteroate synthase (DHPS)Not specified

The introduction of a chlorine atom to the pyrazine ring can increase the lipophilicity of the compound, which is an important factor for antimycobacterial activity due to the lipid-rich cell walls of mycobacteria. nih.gov

Mechanistic Aspects of Antiviral Action (e.g., against SARS-CoV-2)

The emergence of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. nih.govnih.gov The pyrazine scaffold has been identified as a significant heterocyclic motif in the development of various biologically active molecules, including those with antiviral properties. researchgate.net While direct studies on the specific antiviral mechanism of this compound against SARS-CoV-2 are not extensively detailed in current literature, the mechanistic actions of related pyrazine derivatives and other antiviral agents targeting coronaviruses provide a strong basis for understanding its potential modes of inhibition. The antiviral action of such compounds against SARS-CoV-2 is likely to involve the targeting of key viral proteins essential for the viral life cycle, including attachment and entry, replication, and polyprotein processing. mdpi.comresearchgate.net

A primary and well-studied target for anti-coronaviral drugs is the main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govresearchgate.net This enzyme plays a crucial role in the viral replication cycle by cleaving viral polyproteins into functional non-structural proteins (NSPs). nih.govsemanticscholar.org The inhibition of Mpro effectively halts viral replication, making it an attractive target for therapeutic intervention. nih.govresearchgate.net The catalytic dyad of Mpro, typically consisting of histidine and cysteine residues (His41 and Cys145 in SARS-CoV-2), is pivotal for its proteolytic activity. semanticscholar.org Antiviral compounds, including those with a pyrazine core, can be designed to interact with these key residues, leading to the inhibition of the enzyme. Computational studies on pyrazine-triazole conjugates have demonstrated their potential to bind to the active site of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), another critical enzyme for viral genome replication. nih.gov For instance, the most potent synthesized agent in one study, compound 5d , showed hydrogen bonding interactions with key amino acid residues of RdRp. nih.gov

Another significant target is the papain-like protease (PLpro), which is also involved in the processing of viral polyproteins and plays a role in antagonizing the host's innate immune response. nih.gov Inhibition of PLpro not only disrupts viral replication but may also help in mitigating the dysregulation of the host immune system often seen in severe COVID-19 cases.

Furthermore, the viral entry into host cells, mediated by the spike (S) glycoprotein's interaction with the angiotensin-converting enzyme 2 (ACE2) receptor, presents another avenue for antiviral intervention. mdpi.com Compounds that can interfere with this binding process or the subsequent fusion of the viral and host cell membranes can effectively block the initiation of infection. mdpi.com While not directly evidenced for this compound, the broad spectrum of biological activities exhibited by pyrazine derivatives suggests that interference with viral entry cannot be ruled out as a possible mechanism. researchgate.netnih.gov

The antiviral mechanisms of pyrazine derivatives have been explored against other viruses as well. For example, Favipiravir, a pyrazine-based prodrug, acts as an inhibitor of RNA-dependent RNA polymerase in influenza viruses. mdpi.com This broad-spectrum activity highlights the potential for pyrazine-containing compounds to target conserved enzymatic functions across different viral families.

Potential Viral Target Function in Viral Life Cycle Potential Mechanism of Inhibition by Pyrazine Derivatives
Main Protease (Mpro/3CLpro) Cleavage of viral polyproteins into functional non-structural proteins. nih.govresearchgate.netsemanticscholar.orgBinding to the active site, particularly the catalytic dyad (e.g., His41 and Cys145), to block substrate access and enzymatic activity.
RNA-dependent RNA Polymerase (RdRp) Replication of the viral RNA genome. nih.govmdpi.comActing as a nucleoside analog to cause chain termination or binding to allosteric sites to disrupt polymerase function. nih.gov
Papain-like Protease (PLpro) Processing of viral polyproteins and modulation of host immune response. nih.govInhibition of proteolytic activity, thereby disrupting viral replication and restoring host innate immunity.
Spike (S) Glycoprotein Mediates viral entry into host cells via interaction with the ACE2 receptor. mdpi.comInterference with the binding of the S protein to the ACE2 receptor or inhibition of the conformational changes required for membrane fusion.

Future Research Trajectories and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Regio/Stereoselectivity

The pursuit of environmentally benign and efficient chemical processes is a central theme in modern organic synthesis. Future research will likely focus on developing novel synthetic routes to N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine and its derivatives that prioritize sustainability, efficiency, and selectivity.

One promising avenue is the adoption of biocatalysis. Inspired by the enzymatic synthesis of pyrazinamide (B1679903) derivatives, which utilizes enzymes like Lipozyme® TL IM in continuous-flow systems, similar strategies could be adapted. researchgate.netnih.gov A potential biocatalytic route could involve the enzymatic amination of a suitable pyrazine (B50134) ester with propargylamine (B41283), potentially offering high yields under mild conditions in greener solvents like tert-amyl alcohol. researchgate.netnih.gov Such methods reduce reliance on harsh reagents and minimize waste, aligning with the principles of green chemistry. rsc.org

Furthermore, continuous-flow chemistry presents an opportunity for scalable and safe production. nih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. researchgate.net Investigating the synthesis of this compound in a continuous-flow setup could provide a more efficient and scalable alternative to traditional batch processing. nih.gov

Exploration of Advanced Catalytic Systems for Selective Functionalization of the Pyrazine and Alkyne Moieties

The structure of this compound offers two primary sites for chemical modification: the electron-deficient pyrazine ring and the reactive terminal alkyne. Advanced catalytic systems are crucial for selectively functionalizing these moieties to generate a diverse library of derivatives.

Pyrazine Ring Functionalization: The pyrazine ring is amenable to various transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are well-established methods for forming carbon-carbon bonds on pyrazine systems, typically requiring a halogenated pyrazine precursor. researchgate.netrsc.org More advanced iron-catalyzed C-H functionalization methods could offer a more direct approach, avoiding the need for pre-functionalization and improving atom economy. nih.gov Research into these catalytic systems would enable the introduction of aryl, alkyl, or other functional groups onto the pyrazine core, systematically modifying the molecule's steric and electronic properties.

Alkyne Moiety Functionalization: The terminal alkyne is a highly versatile functional group. mdpi.com Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides an exceptionally efficient method for forming 1,2,3-triazole rings. mdpi.comnih.gov This reaction could be used to conjugate this compound to a wide range of molecules, including biomolecules, polymers, and surfaces. nih.gov Beyond click chemistry, catalytic systems involving copper, palladium, and nickel can facilitate a myriad of alkyne transformations, including hydroarylation, carboboration, and semi-hydrogenation, to produce stereochemically defined alkenes. rsc.orgacs.org The development of recyclable catalysts for these transformations would further enhance their sustainability. mdpi.comresearchgate.net

Catalytic SystemMoiety TargetedPotential TransformationReference
Palladium/Ligand ComplexesPyrazine (halogenated)Suzuki, Heck, Sonogashira Cross-Coupling researchgate.netrsc.org
Iron CatalystsPyrazineDirect C-H Functionalization nih.gov
Copper(I) CatalystsAlkyneAzide-Alkyne Cycloaddition (Click Chemistry) mdpi.comnih.gov
Palladium/Copper Co-catalysisAlkyneStereo-divergent Hydroarylation rsc.org
Bismuth-Manganese ComplexesAlkyneRadical Cyclization with Alkyl Iodides acs.org

Integration of High-Throughput Screening and Computational Design for Accelerated Discovery of New Derivatives

To efficiently explore the chemical space accessible from the this compound scaffold, modern high-throughput and computational methods are indispensable.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds for a specific biological activity. By using the functionalization strategies outlined above, combinatorial libraries of derivatives can be synthesized and screened to identify promising candidates for various applications, such as kinase inhibitors or other therapeutic agents. nih.govnih.gov

Complementing experimental screening, computational design and in silico studies can accelerate the discovery process significantly. researchgate.net Molecular docking can be used to predict the binding modes and affinities of virtual derivatives within the active sites of biological targets, such as Pim-1 kinase, a protein implicated in cancer. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds. researchgate.net These computational approaches help prioritize synthetic efforts, saving time and resources. researchgate.net

MethodApplicationObjectiveReference
High-Throughput Screening (HTS)ExperimentalRapidly test large libraries for biological activity nih.gov
Molecular DockingComputationalPredict binding modes and affinity of derivatives to protein targets researchgate.net
QSAR ModelingComputationalCorrelate molecular structure with biological activity to guide design researchgate.net
Virtual Library DesignComputationalEnumerate and filter potential derivatives based on desired properties nih.gov

Deeper Mechanistic Elucidation of Reaction Pathways and Complex Biological Interactions

A fundamental understanding of both the chemical reactivity and biological interactions of this compound is crucial for its rational development. Future research should aim to elucidate the mechanisms governing its synthesis, functionalization, and biological activity.

Reaction Mechanisms: Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the outcomes of catalytic transformations. acs.org For instance, DFT studies have been used to understand the mechanism of Cu(I)-catalyzed alkyne-azide cycloadditions, revealing the role of polynuclear copper intermediates. nih.gov Similar studies could clarify the regioselectivity of C-H functionalization on the pyrazine ring or the stereochemical outcomes of alkyne additions.

Biological Interactions: The pyrazine nucleus is a key pharmacophore in numerous approved drugs. mdpi.com It is known to participate in a variety of non-covalent interactions with protein targets, including hydrogen bonds (with the nitrogen atoms as acceptors), π-π stacking, and weak C-H···π interactions. acs.orgnih.gov Detailed structural studies, such as X-ray crystallography of derivatives bound to target proteins, combined with molecular dynamics simulations, can provide atomic-level insights into these binding modes. acs.orgnih.gov Understanding these interactions is essential for designing derivatives with improved affinity and specificity.

Application of this compound as a Versatile Synthon in the Synthesis of Advanced Materials and Functional Molecules

The bifunctional nature of this compound makes it an attractive synthon, or building block, for constructing more complex molecular architectures, including advanced materials and functional molecules.

The terminal alkyne group is particularly useful for applications in materials science. Through reactions like the Sonogashira cross-coupling, this moiety can be used to synthesize conjugated polymers. mdpi.comresearchgate.net These materials often exhibit interesting optical and electronic properties, with potential applications in sensors, organic electronics, and fluorescence-based detection systems. mdpi.comresearchgate.net Furthermore, the alkyne allows the molecule to be "clicked" onto polymer backbones or surfaces to impart specific functionalities.

The pyrazine moiety itself can contribute to the properties of resulting materials or molecules. Pyrazine-containing ligands are used in the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms can coordinate to metal centers, while the aromatic ring can influence the electronic properties and porosity of the resulting material. acs.org The combination of a metal-coordinating pyrazine unit and a reactive alkyne handle in a single synthon provides a powerful tool for creating multifunctional materials and complex molecular systems.

Q & A

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Catalyst recovery : Implement flow chemistry with immobilized Pd catalysts to reduce metal leaching and costs .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches .
  • Thermal hazards : Use reaction calorimetry (RC1e) to monitor exothermic peaks during alkyne coupling steps and design safe heating protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.